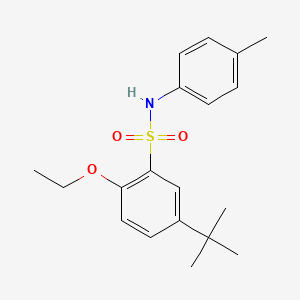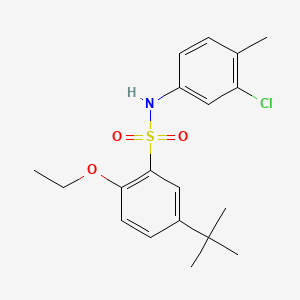
2,4-dichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide, also known as DCSA, is a sulfonamide-based compound that has been extensively studied for its potential applications in scientific research. DCSA is a white crystalline solid that is soluble in most organic solvents and has a molecular weight of 365.8 g/mol.
科学的研究の応用
2,4-dichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 2,4-dichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide has been shown to have potent anti-tumor activity against a variety of cancer cell lines, including breast, colon, and lung cancer. Additionally, 2,4-dichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
作用機序
The mechanism of action of 2,4-dichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide is not fully understood, but it is thought to involve the inhibition of enzymes involved in DNA synthesis and repair. 2,4-dichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Additionally, 2,4-dichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide has been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2,4-dichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor activity, 2,4-dichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide has been shown to have anti-inflammatory and anti-angiogenic effects. 2,4-dichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, which may have implications for drug interactions.
実験室実験の利点と制限
One of the advantages of using 2,4-dichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide in lab experiments is its potent anti-tumor activity. Additionally, 2,4-dichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide is relatively easy to synthesize and purify, which makes it a convenient compound to work with. However, one of the limitations of using 2,4-dichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide in lab experiments is its potential toxicity. 2,4-dichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide has been shown to have cytotoxic effects on normal cells, which may limit its usefulness in certain applications.
将来の方向性
There are several future directions for research on 2,4-dichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide. One area of research is in the development of new analogs of 2,4-dichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide that may have improved anti-tumor activity and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of 2,4-dichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide and its potential applications in other areas of research, such as inflammation and angiogenesis. Finally, more studies are needed to assess the safety and efficacy of 2,4-dichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide in animal models and clinical trials.
合成法
2,4-dichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide can be synthesized using a multi-step process that involves the reaction of 2,4-dichloroaniline with 5-chloro-2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 2,4-dichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide. The synthesis of 2,4-dichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide is a complex process that requires careful attention to detail and strict adherence to safety protocols.
特性
IUPAC Name |
2,4-dichloro-N-(5-chloro-2-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl3NO2S/c1-8-2-3-10(15)7-12(8)17-20(18,19)13-5-4-9(14)6-11(13)16/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOKNBOMCKRQDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(5-chloro-2-methylphenyl)benzene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-chloro-5-nitro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B7456631.png)









